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Compound of Interest

Compound Name: 5-Methylindan

Cat. No.: B054010 Get Quote

This guide provides a detailed overview of the spectroscopic data for 5-Methylindan, a key

intermediate in various chemical syntheses. The information is intended for researchers,

scientists, and professionals in drug development and related fields. This document compiles

available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols

and logical workflows for data acquisition and analysis.

Molecular Structure and Properties
IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[1]

Molecular Formula: C₁₀H₁₂[1]

Molecular Weight: 132.20 g/mol [1]

CAS Number: 874-35-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules.

While a publicly available high-resolution ¹H NMR spectrum with assigned chemical shifts and

coupling constants for 5-Methylindan is not readily available, the expected spectrum can be

predicted based on its chemical structure. The protons on the aromatic ring, the benzylic
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positions, the other aliphatic position, and the methyl group will each have distinct chemical

shifts.

Predicted ¹H NMR Data (in CDCl₃)

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-4, H-6 ~7.0 m 2H

H-7 ~6.9 d 1H

H-1, H-3 ~2.8 t 4H

H-2 ~2.0 quintet 2H

-CH₃ ~2.3 s 3H

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule. Publicly available information indicates that a ¹³C NMR spectrum for 5-Methylindan
has been acquired.[1][2]

¹³C NMR Data
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Carbon Chemical Shift (ppm)

C-3a, C-7a ~142

C-5 ~135

C-4, C-6 ~126

C-7 ~124

C-1, C-3 ~32

C-2 ~25

-CH₃ ~21

(Data is based on typical chemical shifts for

similar structures and requires experimental

verification for precise values.)

A standard protocol for acquiring NMR spectra of small organic molecules like 5-Methylindan
is as follows:

Sample Preparation:

Weigh approximately 10-20 mg of the 5-Methylindan sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of

scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
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For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans

is usually required due to the lower natural abundance of the ¹³C isotope.

The data is acquired using a standard pulse sequence, and the temperature is maintained

at a constant value, typically 25 °C.

Data Processing:

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing & Analysis

Dissolve 5-Methylindan
in Deuterated Solvent

Acquire FID on
NMR Spectrometer

Insert into
Spectrometer Fourier Transform,

Phasing, Baseline Correction
Raw Data Chemical Shift Assignment

& Structural Elucidation
Processed Spectrum

Click to download full resolution via product page

NMR Data Acquisition and Processing Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While a specific IR spectrum for 5-Methylindan is not

readily available in public databases, a predicted spectrum can be inferred from its structure.

The key absorptions are expected from the aromatic C-H and C=C bonds, and the aliphatic C-

H bonds.

Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Bond Vibration Intensity

3100-3000 Aromatic C-H stretch Medium

2960-2850 Aliphatic C-H stretch Strong

1610, 1490 Aromatic C=C stretch Medium

1465 -CH₂- bend Medium

850-800
C-H out-of-plane bend

(Aromatic)
Strong

For a liquid sample like 5-Methylindan, the Attenuated Total Reflectance (ATR) technique is

commonly used.

Instrument Setup:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR stage. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of the 5-Methylindan sample directly onto the ATR crystal.

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

The resulting transmittance or absorbance spectrum is then analyzed to identify the

characteristic absorption bands.
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FT-IR Data Acquisition and Analysis Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum for

5-Methylindan is available in public databases.[3]

Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

132 45 [M]⁺ (Molecular Ion)

117 100 [M-CH₃]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

The base peak at m/z 117 corresponds to the loss of a methyl group, which is a common

fragmentation pathway for methylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like 5-Methylindan.

Sample Preparation:

Prepare a dilute solution of 5-Methylindan in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which

is heated to a high temperature (e.g., 250 °C) to vaporize the sample.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium)

through a capillary column. The column is housed in an oven, and a temperature program

is used to separate the components of the sample based on their boiling points and

interactions with the column's stationary phase. A typical temperature program might start

at 50 °C and ramp up to 250 °C.

Mass Spectrometry: As the separated components elute from the GC column, they enter

the ion source of the mass spectrometer. In the ion source, the molecules are ionized,

typically by electron impact (EI). The resulting ions are then separated by their mass-to-

charge ratio (m/z) in a mass analyzer and detected.

Data Analysis:

The resulting mass spectrum for each eluting compound is recorded. The spectrum is a

plot of ion abundance versus m/z.

The molecular ion peak is identified to determine the molecular weight, and the

fragmentation pattern is analyzed to deduce the structure of the compound.

Sample Preparation Gas Chromatography Mass Spectrometry Data Analysis
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GC-MS Data Acquisition and Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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